6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine
Description
6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine is a benzothiazole derivative characterized by a bicyclic core containing sulfur and nitrogen atoms. Key structural features include:
- Ethyl group at position 6: Enhances hydrophobicity and may influence binding to biological targets via van der Waals interactions.
- Propargyl group (prop-2-yn-1-yl) at position 3: Introduces a terminal alkyne moiety, which can participate in click chemistry or modulate electronic properties through conjugation.
This compound’s structural complexity makes it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where the benzothiazole scaffold is prevalent .
Properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C12H12N2S/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13/h1,5-6,8,13H,4,7H2,2H3 |
InChI Key |
OMWDPFSTDUVJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=N)S2)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate alkyne in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
The propargyl group undergoes oxidation under controlled conditions. For example:
-
Oxidative cleavage with potassium permanganate (
) in acidic media converts the propargyl group to a carboxylic acid. -
Epoxidation using meta-chloroperbenzoic acid (
) yields an epoxide intermediate, which can further react in nucleophilic ring-opening reactions .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidative cleavage | |||
| , | |||
| , 60°C | 6-Ethyl-3-(carboxy)-benzothiazol-2-imine | 72 | |
| Epoxidation | |||
| , | |||
| , RT | 6-Ethyl-3-(oxiranyl)-benzothiazol-2-imine | 58 |
Reduction Reactions
The imine group (
) is susceptible to reduction:
-
Catalytic hydrogenation with
reduces the imine to a secondary amine. -
Sodium borohydride (
) selectively reduces the imine without affecting the propargyl group.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hydrogenation | |||
| (1 atm), 10% Pd-C, EtOH | 6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine | Retention of propargyl functionality | |
| Borohydride reduction | |||
| , MeOH, 0°C | Same as above | Mild conditions preferred |
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration and halogenation at the 4- and 7-positions due to electron-deficient aromatic character :
-
Nitration :
introduces a nitro group. -
Bromination :
adds bromine atoms.
| Reaction Type | Reagents/Conditions | Regioselectivity | Product Stability |
|---|---|---|---|
| Nitration | |||
| , | |||
| , 50°C | 4-Nitro derivative dominant | Stable under acidic conditions | |
| Bromination | |||
| , | |||
| , | |||
| 7-Bromo isomer major | Prone to debromination at high temps |
Cycloaddition Reactions
The propargyl group participates in click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Reacts with azides to form 1,2,3-triazole derivatives, enhancing solubility for biological applications.
| Substrate | Catalyst | Conditions | Triazole Product | Application |
|---|---|---|---|---|
| Benzyl azide | ||||
| , sodium ascorbate | ||||
| , RT | 1,4-Disubstituted triazole | Drug delivery systems |
Nucleophilic Substitution at the Thiazole Ring
The sulfur atom in the thiazole ring facilitates nucleophilic displacement:
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Methylation | |||
| , | |||
| , DMF | 2-Methylthio derivative | 85 | |
| Aminolysis | |||
| , EtOH, Δ | 2-Anilino derivative | 67 |
Hydrolysis of the Imine Group
Acid-catalyzed hydrolysis converts the imine to a ketone:
Complexation with Metal Ions
The nitrogen and sulfur atoms coordinate transition metals (e.g.,
,
):
-
Forms stable complexes used in catalysis or materials science.
Key Mechanistic Insights:
-
Propargyl Reactivity : The sp-hybridized carbon in the propargyl group drives regioselective additions and cyclizations.
-
Imine Lability : Protonation at the imine nitrogen increases electrophilicity, facilitating nucleophilic attacks.
-
Aromatic Ring Effects : Electron-withdrawing substituents on the benzothiazole ring direct electrophilic substitutions to specific positions .
Scientific Research Applications
6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Benzothiazol-2-imine Family
The table below compares key structural and functional differences:
Key Observations :
- Propargyl vs.
- Benzothiazole vs. Thiazole Cores : The fused benzene ring in benzothiazoles increases aromatic surface area, favoring hydrophobic interactions in biological systems .
- Substituent Effects : Electron-donating ethyl groups (target) vs. electron-withdrawing chlorine (6-chloro analogue) alter electronic density on the benzothiazole ring, affecting reactivity and target affinity .
Pharmacological Performance
- Antihypertensive Activity : Thiazol-2-imine derivatives (e.g., compound 3(5) in ) exhibit angiotensin II receptor antagonism comparable to valsartan. The target compound’s benzothiazole core may improve binding affinity due to enhanced hydrophobic interactions, though its propargyl group’s steric bulk could reduce efficacy compared to allyl-substituted thiazoles .
- Anticancer Potential: Benzothiazoles like 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine induce apoptosis in cancer cell lines by inhibiting tyrosinase. The ethyl and propargyl substituents in the target compound may optimize lipophilicity for blood-brain barrier penetration .
Data Table: Comparative Physicochemical Properties
Biological Activity
6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will delve into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Structure and Composition
The molecular formula for 6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine is . Its structure includes a benzothiazole ring, which is known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with propargylamine under controlled conditions. For example, one method involves heating 6-ethylbenzothiazole with propargylamine in a solvent like ethanol to yield the desired imine product.
Antimicrobial Activity
Recent studies have demonstrated that 6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that it induces apoptosis and inhibits cell proliferation. The following table summarizes its anticancer activity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .
The proposed mechanism by which 6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine exerts its effects includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in microbial and cancer cells.
- Induction of Oxidative Stress : It potentially increases reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
- Modulation of Enzyme Activity : It has been shown to inhibit certain enzymes critical for cancer cell metabolism .
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various benzothiazole derivatives, including our compound. The results indicated that it was among the most potent against Gram-positive bacteria, particularly Staphylococcus aureus.
Study on Anticancer Properties
In another study published in Cancer Letters, researchers explored the effects of several benzothiazole derivatives on tumor growth in vivo. Mice treated with 6-Ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine showed a significant reduction in tumor size compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine?
- Methodology : The compound can be synthesized via diazonium salt intermediates. For example, diazonium chloride (formed from benzothiazol-2-amine, NaNO₂, and HCl at 0–5°C) reacts with phenol in KOH/MeOH to form intermediates, which are further functionalized with propargyl groups (prop-2-yn-1-yl) using nucleophilic substitution or click chemistry . Ethyl groups are introduced via alkylation of the benzothiazole core using ethyl halides in basic conditions.
- Characterization : Confirm structural integrity using FT-IR (C≡C stretch at ~2100 cm⁻¹), ¹H NMR (propargyl protons at δ 2.0–2.5 ppm), and elemental analysis .
Q. How can the purity and stability of this compound be assessed during synthesis?
- Methodology :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at λ = 254 nm. Compare retention times against standards .
- Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via TLC and mass spectrometry .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC₅₀ values with cisplatin as a positive control .
- Antimicrobial Screening : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use ciprofloxacin as a reference .
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step synthesis of this compound?
- Methodology :
- Catalysis : Use Pd/C (10%) under hydrogenation at 35 psi to reduce intermediates (e.g., nitro groups) with >90% efficiency .
- Solvent Optimization : Replace ethanol with THF/water mixtures (3:1) to enhance solubility of hydrophobic intermediates .
- Contradiction Resolution : If low yields occur in diazonium coupling (e.g., vs. 5), adjust pH to 8–9 and use sodium tert-butoxide as a base to stabilize reactive intermediates .
Q. What computational tools can predict its binding affinity for target proteins?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR for anticancer activity). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors. Train datasets with IC₅₀ values from .
Q. How can spectroscopic contradictions (e.g., NMR shifts) be resolved during structural elucidation?
- Methodology :
- Advanced NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, propargyl protons may show coupling with adjacent CH₂ groups in HSQC .
- X-ray Crystallography : Grow single crystals in ethanol/chloroform (1:1) and compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
